Cas no 2227792-04-1 ((1S)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-amine)

(1S)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-amine is a chiral amine derivative featuring a 3,4-dihydro-1H-2-benzopyran scaffold. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural motif, which is often associated with bioactive properties. The (1S)-enantiomer provides stereochemical specificity, making it valuable for asymmetric synthesis and the development of enantioselective compounds. Its benzopyran core offers potential for further functionalization, enabling the exploration of novel pharmacophores. The amine group enhances reactivity, facilitating its use as an intermediate in the synthesis of more complex molecules. This compound is typically employed in research settings for its precise stereochemistry and modular reactivity.
(1S)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-amine structure
2227792-04-1 structure
Product name:(1S)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-amine
CAS No:2227792-04-1
MF:C11H15NO
MW:177.242902994156
CID:5813037
PubChem ID:96741871

(1S)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (1S)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-amine
    • EN300-1754449
    • 2227792-04-1
    • Inchi: 1S/C11H15NO/c1-8(12)9-2-3-11-7-13-5-4-10(11)6-9/h2-3,6,8H,4-5,7,12H2,1H3/t8-/m0/s1
    • InChI Key: AENFAUBSPRKKDN-QMMMGPOBSA-N
    • SMILES: O1CCC2C=C(C=CC=2C1)[C@H](C)N

Computed Properties

  • Exact Mass: 177.115364102g/mol
  • Monoisotopic Mass: 177.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 35.2Ų

(1S)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1754449-0.5g
(1S)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-amine
2227792-04-1
0.5g
$1922.0 2023-09-20
Enamine
EN300-1754449-1g
(1S)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-amine
2227792-04-1
1g
$2002.0 2023-09-20
Enamine
EN300-1754449-5g
(1S)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-amine
2227792-04-1
5g
$5807.0 2023-09-20
Enamine
EN300-1754449-2.5g
(1S)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-amine
2227792-04-1
2.5g
$3925.0 2023-09-20
Enamine
EN300-1754449-10.0g
(1S)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-amine
2227792-04-1
10g
$8611.0 2023-05-23
Enamine
EN300-1754449-0.1g
(1S)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-amine
2227792-04-1
0.1g
$1761.0 2023-09-20
Enamine
EN300-1754449-1.0g
(1S)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-amine
2227792-04-1
1g
$2002.0 2023-05-23
Enamine
EN300-1754449-0.25g
(1S)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-amine
2227792-04-1
0.25g
$1841.0 2023-09-20
Enamine
EN300-1754449-0.05g
(1S)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-amine
2227792-04-1
0.05g
$1682.0 2023-09-20
Enamine
EN300-1754449-5.0g
(1S)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-amine
2227792-04-1
5g
$5807.0 2023-05-23

Additional information on (1S)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-amine

Introduction to (1S)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-amine and Its Significance in Modern Chemical Biology

The compound with the CAS number 2227792-04-1 is a fascinating molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. The product name, (1S)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-amine, provides a detailed insight into its structural and functional attributes. This introduction aims to explore the compound's chemical properties, its potential applications, and how it aligns with the latest advancements in the field.

Chemically, (1S)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-amine is characterized by its complex heterocyclic structure, which includes a benzopyran ring system. This particular arrangement of atoms imparts unique electronic and steric properties to the molecule, making it a valuable scaffold for drug discovery. The benzopyran core is known for its presence in various bioactive natural products and synthetic drugs, which underscores its importance in medicinal chemistry.

One of the most intriguing aspects of this compound is its stereochemistry. The (1S) configuration indicates a specific spatial arrangement of atoms, which can significantly influence its biological activity. In modern drug design, stereochemistry plays a crucial role in determining the efficacy and selectivity of a drug. Therefore, compounds like (1S)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-amine are of great interest to researchers looking to develop enantiomerically pure drugs that minimize side effects.

Recent studies have highlighted the potential of benzopyran derivatives as scaffolds for developing novel therapeutic agents. For instance, research published in leading journals has demonstrated that benzopyrans can exhibit significant activity against various biological targets, including enzymes and receptors involved in metabolic disorders and inflammation. The compound in question, (1S)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-amine, has been investigated for its potential role in modulating these pathways.

In particular, the amine functional group at the ethyl chain of the molecule suggests possible interactions with biological targets through hydrogen bonding or other non-covalent interactions. This feature makes it a promising candidate for further exploration in drug development. Researchers have been leveraging computational methods to predict how this compound might interact with proteins and other biomolecules. These studies often involve molecular docking simulations, which can provide insights into the binding affinity and mode of action of potential drugs.

The synthesis of (1S)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-amine represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled chemists to construct complex molecules like this one with increasing efficiency and precision. Techniques such as asymmetric synthesis are particularly important for creating enantiomerically pure compounds like this one.

From a pharmaceutical perspective, the potential applications of (1S)-1-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-amine are vast. It could serve as a lead compound for developing drugs targeting neurological disorders, cardiovascular diseases, and other conditions where benzopyran derivatives have shown promise. Additionally, its structural features make it amenable to further modifications to enhance its pharmacological properties.

The integration of machine learning and artificial intelligence into drug discovery has also accelerated the process of identifying promising candidates like (1S)-1-(3,4-dihydro-1H-2-benzopyran-6-yethyl)ethanamine). These technologies can analyze vast datasets to predict how different compounds might behave biologically. By combining experimental data with computational predictions, researchers can prioritize compounds for further study more effectively than ever before.

In conclusion, (1S)-1-(3,4-dihydro-lH-z-benzo-pyran-lzyl)ethan-l-am ine is a structurally complex and biologically relevant compound that holds significant promise for future pharmaceutical applications. Its unique chemical properties and stereochemistry make it an attractive candidate for drug development efforts aimed at addressing various human health challenges. As research in chemical biology continues to evolve, compounds like this one will undoubtedly play an increasingly important role in discovering new treatments.

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